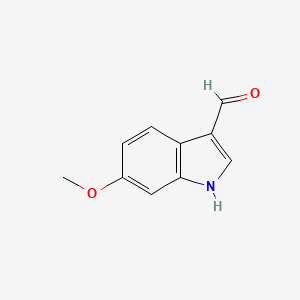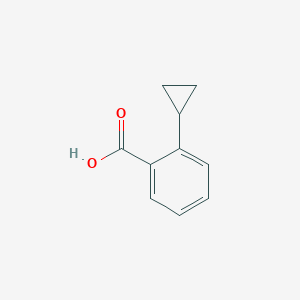
Ácido 2-(3-metil-5-oxo-4,5-dihidro-1H-pirazol-4-il)acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring
Aplicaciones Científicas De Investigación
Síntesis Orgánica
Este compuesto se ha utilizado en los modos de ciclización de una enaminoamida derivada de glicina . El alto rendimiento y la simplicidad operacional son las principales características del procedimiento sintético .
Desarrollo de Fármacos
Los derivados 4-oxo estructuralmente relacionados de los ácidos pirrol-3-carboxílicos y las pirrolin-4-onas en general son de interés como compuestos bioactivos con actividad antimalárica e inhibitoria de la proteasa del VIH-1 .
Agentes Anticancerígenos
Los derivados de tiazol-pirazol, que se pueden obtener a partir de este compuesto, se han estudiado como posibles agentes anticancerígenos . Los compuestos se cribaron contra la línea celular de carcinoma hepático humano (HepG-2) y revelaron actividades cercanas al fármaco estándar Doxorubicina .
Inhibición Enzimática
Estos compuestos se han cribado contra la fosfatasa alcalina recombinante humana, incluida la fosfatasa alcalina no específica de tejido humano (h-TNAP), la fosfatasa alcalina intestinal específica de tejido humano (h-IAP), la fosfatasa alcalina placentaria humana (h-PLAP) y la fosfatasa alcalina de células germinales humanas (h-GCAP) .
Actividades Biológicas
El núcleo de pirazol, que es parte de este compuesto, tiene muchas actividades biológicas, que incluyen antibacteriana, antiinflamatoria, anticancerígena, analgésica, anticonvulsiva, antihelmíntica, antioxidante y herbicida .
Agentes Selectivos del Subtipo de Receptor de Dopamina
Este compuesto se ha mencionado en el contexto del desarrollo de agentes selectivos del subtipo de receptor de dopamina, que son posibles terapéuticos para trastornos neurológicos y psiquiátricos .
Mecanismo De Acción
Target of Action
It has been found that similar compounds have shown binding affinity to protein receptor pdb: 4bft
Mode of Action
It has been suggested that similar compounds form hydrogen bonds with amino acid residues tyr235, tyr177, and his179 . This interaction could potentially lead to changes in the receptor’s activity, affecting the biological processes it is involved in.
Biochemical Pathways
Compounds with similar structures have been reported to show antioxidant potential . This suggests that they may interact with biochemical pathways involved in oxidative stress and free radical scavenging.
Pharmacokinetics
It is known that similar compounds are highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution in the body.
Result of Action
Similar compounds have shown good scavenging potential in dpph assays , suggesting that they may have antioxidant effects at the molecular and cellular levels.
Action Environment
The action of this compound can potentially be influenced by various environmental factors. For instance, its solubility in water and other polar solvents suggests that it could be affected by the hydration status of the body. Additionally, its release into the environment can occur from industrial use , which could potentially influence its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives have been reported to possess various biological activities, including enzyme inhibition . The compound can interact with enzymes such as acetylcholinesterase, which is crucial for neurotransmission, and may exhibit inhibitory effects . Additionally, it can bind to proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox balance .
Cellular Effects
The effects of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect cell proliferation and apoptosis in cancer cells . The compound may also modulate signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, which is involved in cell growth and differentiation . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and affecting neurotransmission . Additionally, the compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyrazole derivatives can undergo degradation under certain conditions, affecting their biological activity . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, such as alterations in cell proliferation, apoptosis, and oxidative stress responses . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid can vary with different dosages in animal models. Studies have shown that pyrazole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of signaling pathways . At higher doses, it may cause toxicity, affecting liver and kidney function, and leading to oxidative stress and cellular damage . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid is involved in various metabolic pathways. It can interact with enzymes and cofactors that play a role in its metabolism and biotransformation . For instance, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted . Additionally, it can affect metabolic flux and metabolite levels, influencing cellular energy production and redox balance . Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid within cells and tissues are important for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . For example, it may interact with membrane transporters that facilitate its uptake into cells, where it can exert its effects . Additionally, the compound’s distribution within tissues can influence its therapeutic potential and toxicity profile . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid can affect its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular energy production and oxidative stress responses . Additionally, its localization to the nucleus can affect gene expression and cellular metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent oxidation. The reaction conditions often include:
Condensation: Ethyl acetoacetate and hydrazine hydrate are reacted under reflux conditions
Propiedades
IUPAC Name |
2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(2-5(9)10)6(11)8-7-3/h4H,2H2,1H3,(H,8,11)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGYDEGDXANEHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)







![3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1362171.png)
